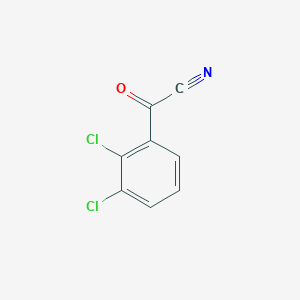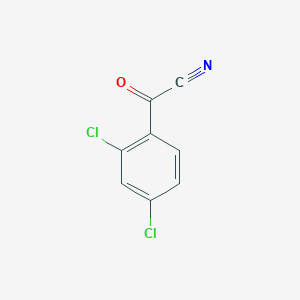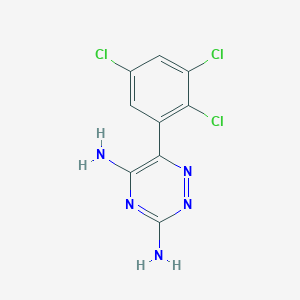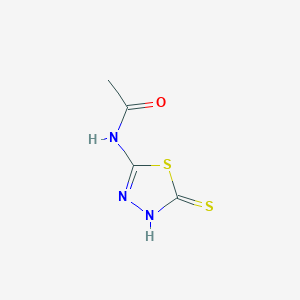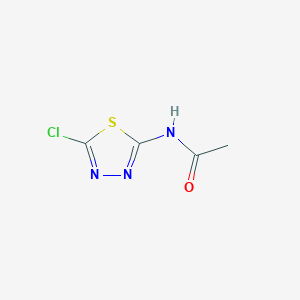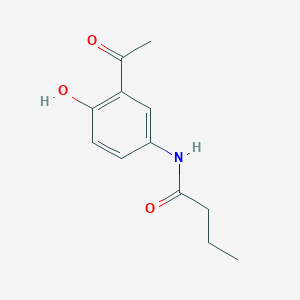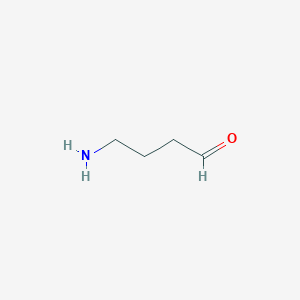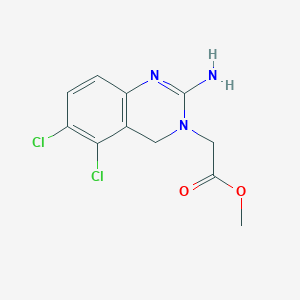
Anagrelide impurity 1
描述
Anagrelide impurity 1 is a chemical compound that is often encountered as a byproduct during the synthesis of anagrelide hydrochloride. Anagrelide hydrochloride is a medication primarily used to treat essential thrombocythemia, a condition characterized by an elevated platelet count. The presence of impurities, such as this compound, is critical to monitor and control to ensure the safety and efficacy of the pharmaceutical product.
准备方法
Synthetic Routes and Reaction Conditions: The preparation of anagrelide impurity 1 can be achieved through various synthetic routes. One common method involves the reaction of anagrelide hydrochloride with ethanol in the presence of an acid catalyst. This reaction typically requires heating, followed by cooling, concentration, and purification steps to isolate the impurity .
Industrial Production Methods: In industrial settings, the production of this compound is often an unintended consequence of the large-scale synthesis of anagrelide hydrochloride. The process involves multiple steps, including the preparation of intermediate compounds such as 2,3-dichloro-6-nitrobenzonitrile and N-(2,3-dichloro-6-nitrobenzene) glycine ethyl ester . The final stages of the synthesis involve cyclization, chlorination, and reduction reactions, which can lead to the formation of impurities.
化学反应分析
Types of Reactions: Anagrelide impurity 1 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, alkylating agents, and other substituting reagents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions may produce reduced forms of the impurity.
科学研究应用
Anagrelide impurity 1 has several scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry to ensure the purity and quality of anagrelide hydrochloride.
Biology: Researchers study the biological effects of this compound to understand its potential impact on the efficacy and safety of anagrelide hydrochloride.
Medicine: The impurity is analyzed to ensure that pharmaceutical formulations meet regulatory standards for safety and efficacy.
作用机制
The precise mechanism of action of anagrelide impurity 1 is not well-documented. it is known that anagrelide itself works by inhibiting cyclic nucleotide phosphodiesterase and the release of arachidonic acid from phospholipase, possibly by inhibiting phospholipase A2. Anagrelide also causes a dose-related reduction in platelet production by disrupting the postmitotic phase of megakaryocyte maturation . It is likely that this compound may share some of these mechanisms, although further research is needed to confirm this.
相似化合物的比较
Anagrelide Hydrochloride: The parent compound used to treat essential thrombocythemia.
Anagrelide Impurity C:
Uniqueness: Anagrelide impurity 1 is unique in its specific chemical structure and formation pathway. While other impurities like anagrelide impurity C share some similarities in their synthesis and chemical properties, each impurity has distinct characteristics that require individual analysis and control to ensure the overall quality of the pharmaceutical product .
属性
IUPAC Name |
methyl 2-(2-amino-5,6-dichloro-4H-quinazolin-3-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl2N3O2/c1-18-9(17)5-16-4-6-8(15-11(16)14)3-2-7(12)10(6)13/h2-3H,4-5H2,1H3,(H2,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPQHPFJCLXKFHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1CC2=C(C=CC(=C2Cl)Cl)N=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90431304 | |
| Record name | Anagrelide impurity 1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90431304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
752151-24-9 | |
| Record name | Anagrelide open ring methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0752151249 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Anagrelide impurity 1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90431304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ANAGRELIDE OPEN RING METHYL ESTER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H97N36S43S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


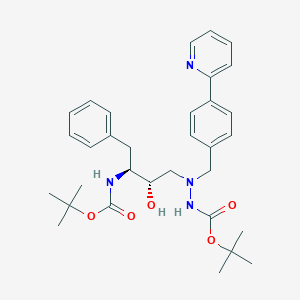
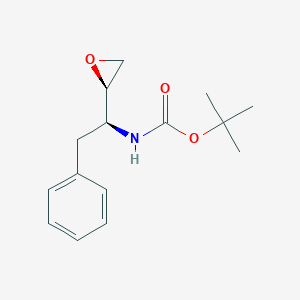
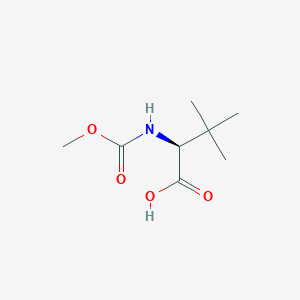
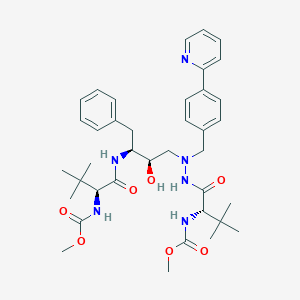
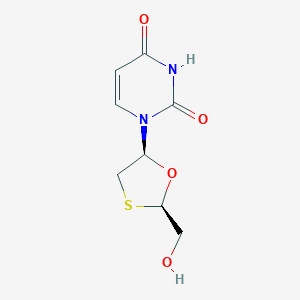
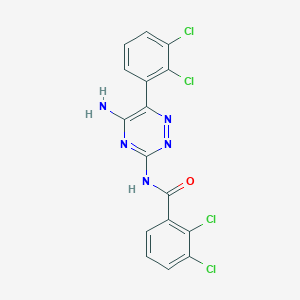
![(Z)-[cyano(2,3-dichlorophenyl)methylene]carbazamidine](/img/structure/B194306.png)
